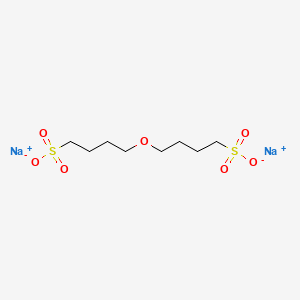
Buspirone n-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buspirone N-oxide is an impurity standard of Buspirone . Buspirone is an anxiolytic medication used to treat anxiety disorders . Structurally, it is a non-benzodiazepine derivative .
Molecular Structure Analysis
The molecular formula of Buspirone N-oxide is C21H31N5O3 . It has a molecular weight of 401.5 g/mol . The InChI string and the Canonical SMILES for Buspirone N-oxide are also available .Aplicaciones Científicas De Investigación
Serotonergic and Non-Serotonergic Cells Impact : Buspirone, a partial agonist of the 5-HT1A receptor, affects both 5-HT (serotonin) and non-5-HT cells in the dorsal raphe nucleus of rats. It has been found to significantly lower the mean optical density of neuronal nitric oxide synthase in the dorsal raphe nucleus following acute and chronic treatments (Jahanshahi et al., 2010).
Cytochrome P450 3A-Mediated Metabolism : Buspirone undergoes various metabolic pathways in human liver microsomes, including N-dealkylation, N-oxidation to Buspirone N-oxide, and hydroxylation. The study suggests CYP3A, particularly CYP3A4, plays a major role in the metabolism of buspirone in human liver microsomes (Zhu et al., 2005).
Treatment of Aggression and Anxiety : Buspirone has shown effectiveness in reducing aggression and anxiety in mentally retarded patients without causing deleterious cognitive side effects, suggesting its potential use in managing psychiatric symptoms in specific populations (Ratey et al., 1991).
Cognition in Healthy Volunteers : A study demonstrated that buspirone, unlike other anxiolytics like benzodiazepines, does not have significant deleterious effects on cognition when administered acutely in clinically meaningful doses (Chamberlain et al., 2006).
Cannabis Dependence Treatment : Buspirone, a partial 5-HT1A agonist, was evaluated for treating cannabis dependence. While it provided no significant advantage over placebo in reducing cannabis use overall, important gender differences were observed, suggesting the need for further research in medication trials for cannabis dependence (McRae‐Clark et al., 2015).
Management of Agitation and Aggression in Dementia : Buspirone was found to have potential as a modestly effective and relatively safe alternative to neuroleptics in managing agitation and behavioral disturbances associated with dementia (Herrmann & Eryavec, 1993).
Propiedades
IUPAC Name |
8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFOIYSPRVISSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buspirone n-oxide | |
CAS RN |
220747-81-9 |
Source


|
| Record name | Buspirone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUSPIRONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is buspirone N-oxide formed and what is its significance in buspirone metabolism?
A1: Buspirone N-oxide (Bu N-oxide) is a metabolite of buspirone generated primarily via N-oxidation on the piperazine ring of the buspirone molecule. Although a minor metabolic pathway compared to N-dealkylation and hydroxylation, research indicates that CYP3A4 is the primary enzyme responsible for this transformation in human liver microsomes. The study also established the apparent Km value for Bu N-oxide formation as 34.0 μM in pooled human liver microsomes, highlighting the enzyme's affinity for buspirone in this metabolic pathway.
Q2: Are there efficient methods for synthesizing buspirone N-oxide for research purposes?
A2: Yes, research suggests that Davis' reagent (2-(Phenyl sulfonyl)-3-phenyloxaziridine) facilitates a facile preparation of buspirone N-oxide. This suggests a pathway for researchers to readily synthesize buspirone N-oxide, enabling further investigations into its specific properties and potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








